Cas no 85136-67-0 (4-hydroxy-3-nitrobenzoyl chloride)

4-hydroxy-3-nitrobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-hydroxy-3-nitrobenzoyl chloride
- NS00038800
- SCHEMBL4899122
- MFCD01017092
- OIBCDLJVMQNOTQ-UHFFFAOYSA-N
- EINECS 285-792-8
- 85136-67-0
- DTXSID10234278
-
- Inchi: InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-6(10)5(3-4)9(12)13/h1-3,10H
- InChI Key: OIBCDLJVMQNOTQ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 200.982885
- Monoisotopic Mass: 200.982885
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 83.1
Experimental Properties
- Density: 1.598
- Boiling Point: 310.6°C at 760 mmHg
- Flash Point: 141.6°C
- Refractive Index: 1.63
4-hydroxy-3-nitrobenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB589572-250mg |
4-Hydroxy-3-nitrobenzoyl chloride; . |
85136-67-0 | 250mg |
€323.60 | 2024-07-24 | ||
Alichem | A014002940-250mg |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 250mg |
$504.00 | 2023-08-31 | |
Alichem | A014002940-1g |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 1g |
$1445.30 | 2023-08-31 | |
Alichem | A014002940-500mg |
4-Hydroxy-3-nitrobenzoyl chloride |
85136-67-0 | 97% | 500mg |
$790.55 | 2023-08-31 | |
abcr | AB589572-1g |
4-Hydroxy-3-nitrobenzoyl chloride; . |
85136-67-0 | 1g |
€596.80 | 2024-07-24 |
4-hydroxy-3-nitrobenzoyl chloride Related Literature
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Kazuhiro Imai,Hiroyoshi Nawa,Motoaki Tanaka,Hiroshi Ogata Analyst 1986 111 209
Additional information on 4-hydroxy-3-nitrobenzoyl chloride
4-Hydroxy-3-Nitrobenzoyl Chloride: A Comprehensive Overview
4-Hydroxy-3-nitrobenzoyl chloride, also known by its CAS number 85136-67-0, is a versatile and significant compound in the field of organic chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further highlighted its importance.
The molecular structure of 4-hydroxy-3-nitrobenzoyl chloride comprises a benzene ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position, with a reactive acyl chloride moiety attached. This combination of functional groups renders the compound highly reactive and amenable to various chemical transformations. The presence of both hydroxyl and nitro groups introduces electronic effects that influence the compound's reactivity and stability, making it a valuable building block in organic synthesis.
Recent studies have explored the use of 4-hydroxy-3-nitrobenzoyl chloride in the synthesis of bioactive molecules. For instance, researchers have employed this compound as an electrophilic agent in nucleophilic acyl substitution reactions to construct complex heterocyclic frameworks. These frameworks are of particular interest in drug discovery due to their potential to modulate enzyme activity or bind to specific receptors.
In addition to its role in drug discovery, 4-hydroxy-3-nitrobenzoyl chloride has been investigated for its applications in materials science. By incorporating this compound into polymer systems, scientists have developed novel materials with enhanced thermal stability and mechanical properties. The nitro group's electron-withdrawing effect contributes to the stabilization of polymer chains, while the hydroxyl group facilitates hydrogen bonding, further enhancing intermolecular interactions.
The synthesis of 4-hydroxy-3-nitrobenzoyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nitration of hydroxybenzoic acid derivatives followed by conversion to the corresponding acyl chloride. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing waste and improving yields.
From an environmental standpoint, understanding the fate and transport of 4-hydroxy-3-nitrobenzoyl chloride in natural systems is crucial. Studies have shown that this compound undergoes rapid degradation under UV light, suggesting its limited persistence in aquatic environments. However, further research is needed to assess its potential impact on aquatic organisms and ecosystems.
In conclusion, 4-hydroxy-3-nitrobenzoyl chloride, with its unique structural features and diverse applications, remains a focal point in contemporary chemical research. Its role as a key intermediate in drug development and materials science underscores its significance. As research continues to uncover new avenues for its utilization, this compound is poised to make even greater contributions to various industries.
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